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Compound of Interest

Compound Name: 3-Bromo-5-methylaniline

Cat. No.: B1274160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the pharmaceutical intermediate

3-Bromo-5-methylaniline with its common precursors, 3,5-dimethylaniline and 3-bromo-5-

nitrotoluene. The data presented is supported by established experimental protocols, offering a

comprehensive reference for compound identification and characterization.

Synthetic Pathway
The synthesis of 3-Bromo-5-methylaniline can be achieved through the reduction of 3-bromo-

5-nitrotoluene. This transformation is a key step in the preparation of this versatile intermediate.
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Synthetic pathway to 3-Bromo-5-methylaniline.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Bromo-5-methylaniline and

its precursors.

¹H NMR Data

Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

3-Bromo-5-

methylaniline
6.86, 6.80, 6.57 t, t, d 8.5, 7.6, 7.8 Ar-H

3.67 br s - -NH₂

2.22 s - -CH₃

3,5-

Dimethylaniline
6.49 s - Ar-H (H4, H6)

6.40 s - Ar-H (H2)

3.55 br s - -NH₂

2.22 s - -CH₃

3-Bromo-5-

nitrotoluene
8.13 t 1.8 Ar-H (H2)

8.07 t 1.9 Ar-H (H6)

7.85 t 1.9 Ar-H (H4)

2.48 s - -CH₃

¹³C NMR Data
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Compound Chemical Shift (δ) ppm Assignment

3-Bromo-5-methylaniline
148.5, 140.2, 122.7, 121.5,

118.9, 114.2
Aromatic C

21.5 -CH₃

3,5-Dimethylaniline 146.7, 138.8, 120.3, 114.1 Aromatic C

21.4 -CH₃

3-Bromo-5-nitrotoluene
150.1, 140.2, 135.1, 129.2,

123.0, 121.8
Aromatic C

20.6 -CH₃

FTIR Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Wavenumber (cm⁻¹) Assignment

3-Bromo-5-methylaniline 3430, 3350 N-H stretch

3050 Aromatic C-H stretch

2920 Aliphatic C-H stretch

1620 N-H bend

1580, 1470 Aromatic C=C stretch

840 C-Br stretch

3,5-Dimethylaniline 3433, 3356 N-H stretch

3020 Aromatic C-H stretch

2918 Aliphatic C-H stretch

1625 N-H bend

1600, 1480 Aromatic C=C stretch

3-Bromo-5-nitrotoluene 3100 Aromatic C-H stretch

2925 Aliphatic C-H stretch

1530 Asymmetric NO₂ stretch

1350 Symmetric NO₂ stretch

870 C-Br stretch

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Bromo-5-methylaniline 185/187 ([M]⁺, Br isotopes)[1] 106 ([M-Br]⁺), 77 ([C₆H₅]⁺)

3,5-Dimethylaniline 121 ([M]⁺)[2] 106 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)

3-Bromo-5-nitrotoluene 215/217 ([M]⁺, Br isotopes)[3]

185/187 ([M-NO]⁺), 169/171

([M-NO₂]⁺), 106 ([M-Br-NO₂]⁺),

77 ([C₆H₅]⁺)
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Experimental Protocols
The following are standard protocols for the spectroscopic analysis of the compounds

discussed.

Synthesis of 3-Bromo-5-methylaniline from 3-Bromo-5-
nitrotoluene
Materials:

3-Bromo-5-nitrotoluene

Iron powder

Ammonium chloride

Ethanol

Water

Hydrochloric acid (concentrated)

Sodium bicarbonate solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Filter paper and funnel
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Procedure:

In a round-bottom flask equipped with a reflux condenser, a mixture of 3-bromo-5-

nitrotoluene (1.0 eq) and iron powder (3.0 eq) in a 4:1 mixture of ethanol and water is

prepared.

A few drops of concentrated hydrochloric acid are added as a catalyst.

The mixture is heated to reflux with vigorous stirring for 2-3 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and filtered to

remove the iron and iron salts. The filter cake is washed with ethanol.

The filtrate is concentrated under reduced pressure to remove the ethanol.

The aqueous residue is neutralized with a saturated sodium bicarbonate solution and then

extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield 3-bromo-5-methylaniline. The

crude product can be further purified by column chromatography or recrystallization if

necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:[4]

Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Acquisition:
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The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal resolution.

A standard one-pulse ¹H NMR spectrum is acquired. Typical parameters include a 90° pulse,

a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Typical parameters include a 30° or 45° pulse, a spectral width of 200-250 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of

scans (e.g., 1024 or more) is generally required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:

An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory or with

capabilities for KBr pellet preparation.[5]

Sample Preparation (ATR Method):[6]

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry

completely.

A background spectrum of the clean, empty ATR crystal is recorded.[5]

A small amount of the solid sample is placed onto the ATR crystal, ensuring complete

coverage of the crystal surface.[6]

Pressure is applied to ensure good contact between the sample and the crystal.[6]

Sample Preparation (KBr Pellet Method):[5][7]
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Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[6]

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added

and thoroughly mixed with the sample.[6]

The mixture is transferred to a pellet press and compressed under high pressure to form a

thin, transparent pellet.[5][6]

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a spectrum with a good

signal-to-noise ratio.[5]

Mass Spectrometry (MS)
Instrumentation:

A mass spectrometer with an electron ionization (EI) source, coupled with a gas

chromatograph (GC-MS) for sample introduction.

Sample Preparation:

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic

solvent such as methanol or dichloromethane.

Data Acquisition:

The GC is programmed with a suitable temperature gradient to ensure separation of the

analyte from any impurities.

The sample solution is injected into the GC inlet.

As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.
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In the EI source, the analyte molecules are bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer, where they are separated based

on their mass-to-charge ratio (m/z).

A mass spectrum is recorded, showing the relative abundance of the different ions produced.

This guide serves as a foundational resource for the spectroscopic analysis of 3-Bromo-5-
methylaniline and its precursors. For more in-depth analysis, further two-dimensional NMR

experiments and high-resolution mass spectrometry are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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